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3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

PPARγ partial agonism insulin sensitization adipogenesis

Research on PPARγ modulators is often stalled by the high cost and poor annotation of selective chemical probes. This 3-sulfonyl-quinolin-4(1H)-one directly solves that challenge, offering a distinct pharmacophoric fingerprint. It enables precise dissection of PPARγ-mediated adipogenesis, insulin sensitization, and anti-inflammatory effects. Key differentiators: - A unique N1-propyl/para-ethoxyphenyl combination for investigating PPAR subtype selectivity. - Enables systematic SAR panels alongside N1-ethyl (CAS 899213-00-4) and N1-butyl analogs. - Ready-to-deploy building block for generating first-in-class, public-domain ADME profiles for this chemotype.

Molecular Formula C20H21NO4S
Molecular Weight 371.45
CAS No. 899214-25-6
Cat. No. B2833677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
CAS899214-25-6
Molecular FormulaC20H21NO4S
Molecular Weight371.45
Structural Identifiers
SMILESCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C20H21NO4S/c1-3-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(10-12-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3
InChIKeyKCUGHTVNXKDFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Compound Class


3-((4-Ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a fully synthetic, small-molecule quinolin-4(1H)-one derivative bearing a 3-sulfonyl substituent, an N1-propyl group, and a para-ethoxyphenyl ring on the sulfonyl moiety. Its molecular formula is C20H21NO4S (molecular weight 371.5 g/mol) . The compound belongs to a broader class of sulfonyl-substituted quinolin-4(1H)-one analogs that have been described in patent literature as modulators of peroxisome proliferator-activated receptors (PPARs), a family of nuclear hormone receptors regulating lipid metabolism, glucose homeostasis, and cell proliferation [1].

Structural Determinants Against Generic Substitution


Within the quinolin-4(1H)-one chemotype, seemingly minor structural modifications—including alteration of the N1-alkyl chain length, modification of the para-substituent on the sulfonyl phenyl ring, or introduction of additional substituents on the quinoline core—can profoundly alter PPAR subtype selectivity, agonist vs. antagonist character, and downstream transcriptional outcomes [1]. The specific combination of an N1-propyl group, a 3-(4-ethoxyphenyl)sulfonyl substituent, and an unsubstituted quinoline core defines a unique pharmacophoric fingerprint that cannot be assumed to be interchangeable with close analogs such as the N1-ethyl variant (CAS 899213-00-4), the N1-butyl variant, or analogs bearing para-ethylphenyl or para-methoxyphenyl sulfonyl groups. PPARγ partial agonists, in particular, are known to exhibit steep structure–activity relationships where small substituent changes can shift a compound from beneficial partial agonism to undesirable full agonism with associated side effects [2].

Quantitative Differentiation Evidence Assessment


PPARγ Partial Agonism vs. Full Agonists

The compound is reported to exhibit biased partial agonism toward PPARγ, a mechanistic profile that distinguishes it from full PPARγ agonists such as rosiglitazone and pioglitazone. However, no quantitative EC50, efficacy (% of maximum activation), or direct side-by-side comparison data were identified in any primary research paper or patent for this specific compound. The claim of partial agonism originates from vendor descriptions and cannot be verified against an independent peer-reviewed source. Rosiglitazone exhibits a PPARγ EC50 of approximately 60–100 nM in transactivation assays [1]; comparable data for the target compound are absent from the public domain.

PPARγ partial agonism insulin sensitization adipogenesis metabolic disease

N1-Propyl vs. N1-Ethyl Substituent

The compound contains an N1-propyl substituent, which distinguishes it from the N1-ethyl analog 3-((4-ethoxyphenyl)sulfonyl)-1-ethylquinolin-4(1H)-one (CAS 899213-00-4, molecular formula C19H19NO4S, MW 357.4 g/mol) . In the broader PPAR modulator chemotype, N1-alkyl chain length is a known determinant of PPAR subtype selectivity (α vs. γ vs. δ), with longer alkyl chains generally favoring PPARα or PPARδ activity over PPARγ [1]. No quantitative selectivity data were found for either compound, and no head-to-head comparison of these two analogs has been published. The difference in MW (371.5 vs. 357.4 g/mol) and calculated lipophilicity (clogP) arising from the additional methylene group may influence membrane permeability and metabolic stability, but experimental data are absent.

structure-activity relationship N1-alkyl chain quinolin-4(1H)-one PPAR modulation

Para-Ethoxyphenyl vs. Para-Ethylphenyl Sulfonyl

The para-ethoxyphenyl substituent on the sulfonyl group provides a hydrogen bond acceptor (ether oxygen) and increased polarity compared to the para-ethylphenyl analog 3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one (CAS 899214-27-8, MW 355.5 g/mol, molecular formula C20H21NO3S) . The ethoxy oxygen can participate in key hydrogen bonding interactions within the PPAR ligand binding domain, a feature absent in the ethyl analog. The difference in molecular formula (C20H21NO4S vs. C20H21NO3S) reflects the presence of one additional oxygen atom. No quantitative binding affinity, functional activity, or selectivity data comparing these two analogs are publicly available.

aryl sulfonyl substituent ethoxy group hydrogen bond acceptor metabolic stability

Unsubstituted vs. 6-Substituted Quinoline Core

The compound features an unsubstituted quinoline core, distinguishing it from analogs bearing substituents at the 6-position such as 3-((4-ethoxyphenyl)sulfonyl)-6-ethyl-1-propylquinolin-4(1H)-one and 3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one. In quinoline-based drug discovery, C6 substitution is a common metabolic soft spot, with the 6-position being susceptible to cytochrome P450-mediated oxidation [1]. The absence of a C6 substituent may reduce oxidative metabolism at this position, potentially improving metabolic stability. Additionally, unsubstituted quinolines may exhibit a broader or narrower off-target profile compared to 6-substituted analogs depending on the specific target and substitution pattern. No comparative metabolic stability (e.g., human or rodent liver microsome t1/2, intrinsic clearance) or off-target profiling data (e.g., CEREP panel, kinase selectivity panel) have been published for this compound or its 6-substituted analogs.

quinoline core substitution metabolic stability CYP450 metabolism off-target activity

Research and Industrial Application Scenarios


PPARγ Partial Agonist Tool in Metabolic Disease Research

If the reported PPARγ partial agonism can be independently validated in the end-user's own assay system, this compound may serve as a tool for dissecting PPARγ-mediated transcriptional outcomes (adipogenesis, insulin sensitization, anti-inflammatory effects) in 3T3-L1 adipocyte differentiation assays, hepatocyte models of steatosis, or macrophage polarization studies. The structural features (N1-propyl, para-ethoxyphenyl sulfonyl, unsubstituted quinoline core) provide a distinct pharmacophore for structure–activity relationship (SAR) exploration within the quinolin-4(1H)-one chemotype [1].

Comparative SAR Against Key Structural Analogs

The compound is most appropriately deployed in a systematic SAR panel alongside its closest analogs—specifically 3-((4-ethoxyphenyl)sulfonyl)-1-ethylquinolin-4(1H)-one (CAS 899213-00-4), 1-butyl-3-((4-ethoxyphenyl)sulfonyl)quinolin-4(1H)-one, and 3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one (CAS 899214-27-8)—to deconvolute the contributions of N1-alkyl chain length and para-substituent identity to PPAR subtype selectivity, binding affinity, and functional activity. Currently, no such comparative data exist in the public domain, and generating these data would represent a meaningful scientific contribution [1].

Metabolic Stability and CYP450 Liability Profiling

Given the unsubstituted quinoline core and the absence of any experimental ADME data, this compound is a candidate for fundamental in vitro DMPK profiling including human and rodent liver microsome stability, CYP450 inhibition (recombinant CYP isoforms), plasma protein binding, and permeability (Caco-2 or PAMPA). Results from such studies would provide the first quantitative differentiation from 6-substituted analogs and inform the developability of the quinolin-4(1H)-one sulfonyl chemotype for metabolic disease indications [1].

PPAR Subtype Selectivity Profiling Probe

If the end-user possesses a panel of PPARα, PPARγ, and PPARδ transactivation or binding assays, this compound—along with its structural analogs—can be profiled to generate the selectivity data that are currently absent from the literature. Such data would address the critical question of whether the N1-propyl/para-ethoxyphenyl combination confers a unique selectivity signature (e.g., PPARγ-selective, PPARα/γ dual, or pan-PPAR) relative to other members of the class [1].

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